2-Methyl-2-(3-methylphenoxy)propanoyl chloride
Description
Contextualization within Acyl Chloride Chemistry and its Functional Group Reactivity
Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -COCl. They are derivatives of carboxylic acids where the hydroxyl group is replaced by a chloride atom. This substitution significantly enhances the reactivity of the carbonyl carbon, making acyl chlorides highly susceptible to nucleophilic attack. nist.govepa.gov The high reactivity is attributed to the electron-withdrawing nature of both the oxygen and chlorine atoms, which imparts a significant partial positive charge on the carbonyl carbon. epa.gov
Due to this enhanced electrophilicity, acyl chlorides are considerably more reactive than their corresponding carboxylic acids. nist.gov They readily participate in nucleophilic acyl substitution reactions with a wide range of nucleophiles. epa.gov Common reactions include:
Hydrolysis: Acyl chlorides react vigorously with water to form the corresponding carboxylic acid and hydrochloric acid. nist.gov
Alcoholysis and Phenolysis: The reaction with alcohols and phenols yields esters. This process is often more efficient than esterification starting from a carboxylic acid. nist.gov
Aminolysis: Acyl chlorides react with ammonia (B1221849) and amines to produce amides. nist.gov
These reactions make acyl chlorides versatile and crucial intermediates in organic synthesis, allowing for the efficient construction of various functional groups. nih.gov
Significance of the Aryloxypropanoyl Framework in Modern Organic Synthesis
The aryloxypropanoyl moiety is a key structural feature found in a variety of biologically active molecules. This framework is central to the class of drugs known as fibrates, which are used to regulate lipid levels in the body. A prominent example is Gemfibrozil, which features a similar aryloxy-isobutyric acid structure. The structural characteristics of these compounds are crucial for their interaction with biological targets such as peroxisome proliferator-activated receptors (PPARs).
The synthesis of derivatives containing the aryloxy-isobutyric acid scaffold is an active area of research in medicinal chemistry. Studies have explored the creation of analogues with modified side chains to investigate their potential as PPARα agonists. The versatility of this framework allows for the synthesis of a wide array of derivatives, including those with embedded thiourea moieties, to explore their effects on cholesterol levels.
General Overview of Research Avenues for Halogenated Acyl Derivatives
Halogenated acyl derivatives are important reagents and building blocks in organic synthesis. Their reactivity makes them valuable for introducing specific acyl groups into molecules. The presence of halogens can also influence the biological activity of the final products. For instance, halogenated indole derivatives have been studied for their antifungal properties, with research indicating that electron-withdrawing groups at certain positions are key to their bioactivity. docbrown.info
Research in this area often focuses on:
Synthesis of Novel Compounds: Developing new molecules with potential applications in materials science, pharmaceuticals, and agrochemicals. docbrown.info
Methodology Development: Creating new and more efficient methods for the synthesis of halogenated acyl derivatives and their subsequent transformations.
Biological Evaluation: Investigating the biological activity of compounds synthesized from halogenated acyl precursors. Studies have shown that halogenated derivatives of some parent compounds can exhibit increased toxicity.
Defined Scope of Academic Inquiry for 2-Methyl-2-(3-methylphenoxy)propanoyl Chloride
The academic inquiry into this compound is primarily focused on its role as a chemical intermediate. Its structural similarity to the core of fibrate drugs suggests its potential use in the synthesis of novel analogues for biological testing. While specific research dedicated solely to this acyl chloride is not extensively documented in publicly available literature, its relevance can be inferred from studies on related aryloxy-isobutyric acid derivatives.
The primary area of interest for this compound lies in its utility for creating ester and amide libraries by reacting it with various alcohols, phenols, and amines. The resulting products could then be screened for a range of biological activities, leveraging the known pharmacological importance of the aryloxypropanoyl scaffold. Further academic exploration would likely involve the optimization of its synthesis and the investigation of its reactivity with a broader range of nucleophiles to expand its synthetic utility.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C11H13ClO2 |
| Molecular Weight | 212.67 g/mol |
| CAS Number | 63294-13-3 |
| IUPAC Name | This compound |
| InChI | 1S/C11H13ClO2/c1-8-5-4-6-9(7-8)14-11(2,3)10(12)13/h4-7H,1-3H3 |
| InChI Key | ZVTAYKKOZNBZES-UHFFFAOYSA-N |
| Purity | 95% |
| Storage Temperature | 2~8 °C |
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-(3-methylphenoxy)propanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-8-5-4-6-9(7-8)14-11(2,3)10(12)13/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTAYKKOZNBZES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)(C)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001231313 | |
| Record name | Propanoyl chloride, 2-methyl-2-(3-methylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001231313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63294-13-3 | |
| Record name | Propanoyl chloride, 2-methyl-2-(3-methylphenoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63294-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoyl chloride, 2-methyl-2-(3-methylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001231313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methyl 2 3 Methylphenoxy Propanoyl Chloride and Analogues
General Strategies for Acyl Chloride Synthesis
Acyl chlorides are highly reactive carboxylic acid derivatives, making them valuable intermediates in organic synthesis. organicchemistrytutor.com Their preparation typically involves the substitution of the hydroxyl (-OH) group of a carboxylic acid with a chlorine atom. libretexts.org
The most common and direct route to synthesizing acyl chlorides is the reaction of a corresponding carboxylic acid precursor with a suitable chlorinating agent. libretexts.org Several reagents are widely employed for this transformation, each with specific advantages and byproducts.
Thionyl Chloride (SOCl₂) : This is one of the most frequently used reagents for converting carboxylic acids into acyl chlorides. khanacademy.orgcommonorganicchemistry.com The reaction is efficient and produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies the purification of the desired acyl chloride. libretexts.orgyoutube.com The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a superior leaving group. libretexts.org
General Reaction: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl libretexts.org
Phosphorus(V) Chloride (PCl₅) : Phosphorus pentachloride is a solid reagent that reacts with carboxylic acids, typically under cold conditions, to yield the acyl chloride. libretexts.org A key byproduct of this reaction is phosphorus oxychloride (POCl₃), which must be separated from the product, often through fractional distillation. libretexts.org
General Reaction: R-COOH + PCl₅ → R-COCl + POCl₃ + HCl libretexts.org
Phosphorus(III) Chloride (PCl₃) : Liquid phosphorus trichloride (B1173362) also converts carboxylic acids to acyl chlorides. libretexts.org This reaction is generally less vigorous than with PCl₅. libretexts.org The primary byproduct is phosphorous acid (H₃PO₃). libretexts.org
General Reaction: 3 R-COOH + PCl₃ → 3 R-COCl + H₃PO₃ libretexts.org
Oxalyl Chloride ((COCl)₂) : Oxalyl chloride is another effective reagent, often used with a catalytic amount of dimethylformamide (DMF) in a solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.com
Table 1: Common Chlorinating Agents for Acyl Chloride Synthesis
| Chlorinating Agent | Formula | Typical Conditions | Byproducts | Reference |
|---|---|---|---|---|
| Thionyl Chloride | SOCl₂ | Neat or in solvent, often refluxed | SO₂, HCl (gaseous) | libretexts.orgcommonorganicchemistry.com |
| Phosphorus(V) Chloride | PCl₅ | Cold conditions, no solvent | POCl₃, HCl | libretexts.org |
| Phosphorus(III) Chloride | PCl₃ | - | H₃PO₃ | libretexts.org |
| Oxalyl Chloride | (COCl)₂ | DCM solvent, catalytic DMF, room temp. | CO, CO₂, HCl | commonorganicchemistry.com |
The efficiency of acyl chloride synthesis is highly dependent on the reaction conditions. Acyl chlorides are very reactive and susceptible to hydrolysis, even from atmospheric moisture. researchgate.net Therefore, stringent control over the reaction environment is critical for achieving high yields.
Key optimization parameters include:
Anhydrous Conditions : All glassware, solvents, and reagents must be thoroughly dried to prevent the hydrolysis of the acyl chloride product back to the carboxylic acid. researchgate.net
Temperature : Reactions involving thionyl chloride are often heated to reflux for several hours to ensure the reaction goes to completion. commonorganicchemistry.com
Solvents : While some reactions can be run neat (without a solvent), inert dry solvents such as dichloromethane (DCM) or acetonitrile (B52724) (ACN) are commonly used. commonorganicchemistry.comresearchgate.net
Purification : Fractional distillation is a standard method to separate the acyl chloride from the reaction mixture, particularly from byproducts like POCl₃ or excess starting material. libretexts.org Due to their reactivity, analysis by methods like thin-layer chromatography (TLC) can be challenging, as the silica (B1680970) gel on the TLC plate may cause hydrolysis. researchgate.net
Targeted Synthesis of 2-Methyl-2-(3-methylphenoxy)propanoyl Chloride
The synthesis of the title compound requires the initial construction of its carboxylic acid precursor, 2-methyl-2-(3-methylphenoxy)propanoic acid. This precursor is then converted to the final acyl chloride using the general methods described previously.
The synthesis of the aryloxy ether linkage is a critical step. While direct acylation of a phenol (B47542) with an acyl chloride or anhydride (B1165640) typically results in an ester (O-acylation), the synthesis of the target molecule's backbone requires the formation of a stable ether bond. ucalgary.cachemguide.co.uk This is generally achieved through a Williamson ether synthesis-type reaction.
The logical pathway to the precursor acid involves reacting 3-methylphenol (m-cresol) with a derivative of 2-methylpropanoic acid. A plausible route involves the reaction of the sodium salt of 3-methylphenol (sodium 3-methylphenoxide) with an ester of 2-bromo-2-methylpropanoic acid, followed by hydrolysis of the ester to yield the carboxylic acid.
Phenols can act as bidentate nucleophiles, reacting either at the oxygen (O-acylation) to form an ester or at the aromatic ring (C-acylation) to form a ketone. ucalgary.ca O-acylation is kinetically favored, while C-acylation is thermodynamically favored, especially in the presence of a Lewis acid like AlCl₃. ucalgary.ca For creating the necessary ether linkage in the target molecule's precursor, neither of these direct acylation methods is suitable. Instead, the phenoxide is used as a nucleophile to attack an alkyl halide.
Alternative routes focus on different methods to form the crucial aryloxy ether bond of the precursor acid. One established method for a similar compound, 2-(2-methylphenoxy)propanoic acid, involves reacting the sodium salt of the corresponding phenol (o-cresol) with sodium 2-chloropropionate. chemicalbook.com By analogy, a viable route for 2-methyl-2-(3-methylphenoxy)propanoic acid would be the reaction of sodium 3-methylphenoxide with a salt of 2-chloro-2-methylpropanoic acid.
More advanced methods for O-acylation, which lead to esters rather than ethers, have been developed using novel catalysts. For instance, a method utilizing a titanium(III) species generated from titanocene (B72419) dichloride has been shown to facilitate the O-acylation of alcohols and phenols under mild, room-temperature conditions. nih.gov While this produces an ester, such catalytic systems represent modern approaches to activating hydroxyl groups for acylation.
Synthesis of Structurally Related Aryloxypropanoyl Chlorides
The synthetic strategies for this compound are mirrored in the preparation of its structural analogues. The synthesis of these related compounds typically follows the same two-stage process: formation of the precursor aryloxyalkanoic acid followed by conversion to the acyl chloride.
2-(2,4-dichloro-3-methylphenoxy)propionyl chloride : The synthesis of this compound has been documented starting from its corresponding carboxylic acid, 2-(2,4-dichloro-3-methylphenoxy)-propionic acid. prepchem.com The acid is heated under reflux with thionyl chloride for several hours. After the reaction is complete, the excess thionyl chloride is removed by distillation to yield the crude acyl chloride product. prepchem.com
2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl chloride : This compound is another halogenated analogue, highlighting the common structural motif. scbt.com Its synthesis would similarly proceed from the 2-(4-chloro-3-methylphenoxy)-2-methylpropanoic acid precursor.
Table 2: Structurally Related Aryloxypropanoyl Chlorides
| Compound Name | Structure | Precursor Carboxylic Acid | Reference |
|---|---|---|---|
| 2-(2,4-dichloro-3-methylphenoxy)propionyl chloride | Cl₂C₆H₂(CH₃)OCH(CH₃)COCl | 2-(2,4-dichloro-3-methylphenoxy)propionic acid | prepchem.com |
| 2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl chloride | ClC₆H₃(CH₃)OC(CH₃)₂COCl | 2-(4-chloro-3-methylphenoxy)-2-methylpropanoic acid | scbt.com |
Exploration of Positional Isomers (e.g., 2-(2-methylphenoxy)propanoyl chloride, 2-methyl-2-(4-methylphenoxy)propanoyl chloride)
The synthesis of positional isomers of this compound allows for a systematic investigation of how the position of the methyl group on the phenoxy ring influences the compound's properties and reactivity. The general synthetic strategy involves a two-step process: the synthesis of the precursor carboxylic acid followed by its conversion to the acyl chloride.
A common method for the synthesis of the precursor, 2-(2-methylphenoxy)propanoic acid, involves the reaction of o-cresol (B1677501) with sodium 2-chloropropionate. In a typical procedure, a solution of o-cresol in a suitable solvent like toluene (B28343) is treated with a strong base, such as a 40% w/v sodium hydroxide (B78521) solution, to form the corresponding phenoxide. Following the removal of water via azeotropic distillation, sodium 2-chloropropionate is added, and the mixture is heated to drive the nucleophilic substitution reaction. After an aqueous workup and acidification, the desired 2-(2-methylphenoxy)propanoic acid can be isolated and purified. chemicalbook.com
Once the carboxylic acid precursor is obtained, it can be converted to the corresponding acyl chloride using a variety of chlorinating agents. Standard reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (PCl₃). organic-chemistry.orgchemguide.co.uk The choice of reagent can depend on the scale of the reaction, the desired purity of the product, and the sensitivity of other functional groups present in the molecule.
For instance, the reaction of a carboxylic acid with thionyl chloride is a widely used method. This reaction can often be performed neat or in an inert solvent. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the resulting acyl chloride. chemguide.co.uk Similarly, oxalyl chloride is another effective reagent, often used with a catalytic amount of N,N-dimethylformamide (DMF) in a solvent like dichloromethane. google.com
While specific detailed procedures for the synthesis of 2-methyl-2-(4-methylphenoxy)propanoyl chloride were not found in the surveyed literature, it is reasonable to extrapolate that a similar synthetic sequence would be employed, starting with p-cresol (B1678582) instead of o-cresol.
Table 1: Synthesis of 2-(2-methylphenoxy)propanoic acid chemicalbook.com
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Temperature | Product |
| o-Cresol | Sodium 2-chloropropionate | Sodium Hydroxide | Toluene | 80 °C | 2-(2-methylphenoxy)propanoic acid |
Table 2: Common Reagents for Conversion of Carboxylic Acids to Acyl Chlorides organic-chemistry.orgchemguide.co.ukgoogle.com
| Reagent | Typical Conditions | Byproducts |
| Thionyl chloride (SOCl₂) | Neat or in an inert solvent, often with heating | SO₂, HCl |
| Oxalyl chloride ((COCl)₂) | Inert solvent (e.g., dichloromethane) with catalytic DMF | CO, CO₂, HCl |
| Phosphorus pentachloride (PCl₅) | Neat or in an inert solvent | POCl₃, HCl |
| Phosphorus trichloride (PCl₃) | Neat or in an inert solvent | H₃PO₃ |
Synthesis of Naphthyloxy Analogues (e.g., 2-methyl-2-(2-naphthyloxy)propanoyl chloride)
The synthesis of naphthyloxy analogues, such as 2-methyl-2-(2-naphthyloxy)propanoyl chloride, introduces a larger, more complex aromatic system into the molecule. This modification can significantly impact the compound's steric and electronic properties. The synthetic approach to these analogues mirrors that of the positional isomers, beginning with the preparation of the corresponding carboxylic acid.
The precursor, 2-methyl-2-(2-naphthyloxy)propanoic acid, can be synthesized by reacting 2-naphthol (B1666908) with a suitable propionate (B1217596) derivative. Following the general principle of Williamson ether synthesis, 2-naphthol would first be deprotonated with a strong base to form the more nucleophilic naphthoxide. This intermediate would then react with an appropriate electrophile, such as ethyl 2-bromo-2-methylpropionate, to form the ester, which can then be hydrolyzed to the desired carboxylic acid.
The subsequent conversion of 2-methyl-2-(2-naphthyloxy)propanoic acid to the acyl chloride, 2-methyl-2-(2-naphthyloxy)propanoyl chloride, would be achieved using standard chlorinating agents as described in the previous section. Thionyl chloride or oxalyl chloride are likely candidates for this transformation, offering efficient conversion under relatively mild conditions.
Reactivity and Mechanistic Studies of 2 Methyl 2 3 Methylphenoxy Propanoyl Chloride
Nucleophilic Acyl Substitution Pathways
The reactivity of 2-Methyl-2-(3-methylphenoxy)propanoyl chloride is primarily governed by nucleophilic acyl substitution. This class of reaction involves a nucleophile replacing the chloride, which acts as a leaving group. Acyl chlorides are among the most reactive of the carboxylic acid derivatives towards this substitution. wikipedia.orgchemistrysteps.comquora.com The general pathway for these transformations is not a direct, one-step displacement but rather a multi-step sequence.
Detailed Mechanism of Addition-Elimination Reactions
The reaction of this compound with a nucleophile proceeds through a well-established addition-elimination mechanism. fiveable.mesavemyexams.com This pathway is characterized by the formation of a distinct intermediate structure. wikipedia.orgnih.gov
The process unfolds in two main stages:
Nucleophilic Addition: The reaction begins with the nucleophile attacking the electrophilic carbonyl carbon of the acyl chloride. fiveable.mekhanacademy.org The carbonyl carbon carries a partial positive charge due to the high electronegativity of both the oxygen and chlorine atoms, making it susceptible to nucleophilic attack. youtube.comyoutube.com This initial attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate. fiveable.melibretexts.orgnih.gov
Elimination of the Leaving Group: The tetrahedral intermediate is typically unstable and rapidly collapses. youtube.com The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond (the carbonyl group). youtube.comchemguide.co.uk In this process, the chloride ion is ejected as the leaving group. wikipedia.orgfiveable.me The chloride ion is an excellent leaving group, which facilitates this step and drives the reaction forward. byjus.com If the nucleophile was neutral (e.g., water or an alcohol), a final deprotonation step occurs to yield the neutral final product. chemguide.co.ukyoutube.com
The general mechanism is illustrated below:
Table 1: Steps of the Addition-Elimination Mechanism| Step | Description | Key Features |
|---|---|---|
| 1. Addition | A nucleophile (Nu:) attacks the electrophilic carbonyl carbon. | The C=O pi bond breaks. A tetrahedral intermediate is formed. fiveable.me |
| 2. Elimination | The tetrahedral intermediate collapses, reforming the C=O double bond. | The chloride ion (Cl⁻), a good leaving group, is expelled. fiveable.me |
| 3. Deprotonation (if needed) | If the initial nucleophile was neutral, a proton is removed to give the final product. | This step neutralizes the product. youtube.com |
Influence of Steric Hindrance and Electronic Effects on Reaction Kinetics
The rate of nucleophilic acyl substitution reactions involving this compound is significantly influenced by both steric and electronic factors inherent in its structure.
Steric Hindrance: Steric hindrance refers to the spatial arrangement of atoms and groups near the reaction center, which can impede the approach of a nucleophile. youtube.com In the case of this compound, the carbonyl carbon is bonded to a quaternary carbon atom, which is substituted with two methyl groups and a 3-methylphenoxy group. This bulky arrangement creates considerable steric congestion around the electrophilic carbonyl carbon. nih.govrsc.org This crowding can make it more difficult for a nucleophile to approach and attack the carbonyl carbon, potentially slowing the rate of the addition step, which is often the rate-determining step. fiveable.meyoutube.com
Electronic Effects: Electronic effects modulate the electrophilicity of the carbonyl carbon.
Inductive Effect: The chlorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect. libretexts.orglibretexts.org This effect pulls electron density away from the carbonyl carbon, increasing its partial positive charge and making it more electrophilic and thus more reactive towards nucleophiles. libretexts.orglibretexts.org
Resonance: Unlike in amides or esters, the resonance stabilization between the chlorine atom and the carbonyl group is poor due to the mismatch in orbital sizes between chlorine and carbon. libretexts.orglibretexts.org This lack of significant resonance stabilization means the carbonyl group retains a high degree of electrophilic character, contributing to the high reactivity of acyl chlorides. fiveable.melibretexts.org The 3-methylphenoxy group also influences the electronic environment, though its effects are more complex, involving both inductive withdrawal and potential resonance donation from the oxygen atom.
Table 2: Summary of Steric and Electronic Effects
| Factor | Structural Feature | Influence on Reactivity |
|---|---|---|
| Steric Hindrance | Two α-methyl groups and a 3-methylphenoxy group. | Decreases reaction rate by impeding nucleophilic attack. youtube.comnih.gov |
| Electronic Effect (Inductive) | Electronegative chlorine atom. | Increases reaction rate by enhancing the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org |
| Electronic Effect (Resonance) | Poor overlap between chlorine and carbon p-orbitals. | Increases reaction rate due to minimal stabilization of the ground state. libretexts.orglibretexts.org |
Role of Leaving Group Efficacy in Acyl Chloride Reactivity
The exceptional reactivity of acyl chlorides, including this compound, is critically dependent on the nature of the leaving group. youtube.com In this case, the leaving group is the chloride ion (Cl⁻). The efficacy of a leaving group is inversely related to its basicity; weak bases are excellent leaving groups. byjus.com
Formation of Esters: Esterification Reactions
One of the most common applications of this compound is in the synthesis of esters. This is achieved through a nucleophilic acyl substitution reaction where an alcohol or a phenol (B47542) acts as the nucleophile. wikipedia.orgchemistrysteps.com
Reaction with Various Alcohols: Scope and Limitations of Substrate Diversity
This compound reacts readily with a range of alcohols to form the corresponding esters. chemguide.co.ukchemguide.co.uk The reaction is typically rapid and exothermic. chemguide.co.uk A base such as pyridine (B92270) or triethylamine (B128534) is often added to the reaction mixture to neutralize the hydrogen chloride (HCl) byproduct that is formed, preventing it from participating in unwanted side reactions. chemistrysteps.com
Scope: The reaction is generally effective with primary and secondary alcohols. masterorganicchemistry.comlibretexts.org These alcohols are sufficiently nucleophilic and relatively unhindered, allowing them to efficiently attack the carbonyl carbon of the acyl chloride.
Limitations: The significant steric bulk around the carbonyl group of this compound imposes limitations on the type of alcohol that can be used effectively.
Tertiary Alcohols: Tertiary alcohols (e.g., tert-butanol) are very poor nucleophiles for this reaction. masterorganicchemistry.comlibretexts.org The combination of the bulky acyl chloride and the sterically hindered tertiary alcohol makes the nucleophilic attack on the carbonyl carbon extremely difficult. youtube.com Consequently, the rate of esterification with tertiary alcohols is often impractically slow, and competing side reactions may dominate.
Bulky Secondary Alcohols: While secondary alcohols generally react, those with substantial steric hindrance near the hydroxyl group may also exhibit reduced reaction rates.
Table 3: Expected Reactivity of Alcohols with this compound
| Alcohol Class | Example | Expected Reactivity | Rationale |
|---|---|---|---|
| Primary | Ethanol | High | Low steric hindrance allows for easy nucleophilic attack. masterorganicchemistry.com |
| Secondary | Isopropanol | Moderate | Increased steric hindrance compared to primary alcohols slows the reaction. masterorganicchemistry.com |
| Tertiary | tert-Butanol | Very Low / Negligible | Severe steric hindrance from both the alcohol and the acyl chloride prevents effective reaction. libretexts.org |
Reaction with Phenols: Enhanced Nucleophilicity via Phenoxide Ion Formation in the Presence of a Base
Phenols can also be used to form esters with this compound, but their reactivity differs from that of alcohols. libretexts.orgchemguide.co.uk Phenols are generally less nucleophilic than alcohols because the lone pair on the oxygen atom is delocalized into the aromatic ring, making it less available for donation. savemyexams.com
To overcome this lower reactivity, the reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) (NaOH). libretexts.orgchemguide.co.uk The base deprotonates the phenol to form a sodium phenoxide salt. The resulting phenoxide ion is a significantly more potent nucleophile than the neutral phenol molecule because the negative charge is concentrated on the oxygen atom. savemyexams.com This highly nucleophilic phenoxide ion can then readily attack the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the corresponding phenyl ester. savemyexams.comlibretexts.org This method allows for the efficient synthesis of esters from phenols, which would otherwise react very slowly. chemguide.co.uk
Catalytic Approaches for Esterification Efficiency
The esterification of acyl chlorides such as this compound is a fundamental transformation in organic synthesis. While the reaction with alcohols can proceed without a catalyst, particularly with more nucleophilic alcohols, catalytic approaches are often employed to enhance reaction rates, improve yields, and allow for the use of less reactive alcohols under milder conditions. The efficiency of these catalytic systems is crucial for practical applications.
Various catalysts can be employed for the esterification of acyl chlorides. Lewis acids are common catalysts that activate the acyl chloride by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity. nih.gov Metal catalysts, such as those based on zirconium (e.g., ZrOCl₂·8H₂O), have demonstrated high activity in the esterification of carboxylic acids and can be applied to acyl chloride reactions. nih.gov Heterogeneous acid catalysts, like silica-supported sulfonic acids, offer advantages in terms of catalyst recovery and reuse, contributing to more sustainable processes. beilstein-journals.orgcetjournal.it These solid acid catalysts can facilitate esterification under solvent-free conditions, which is environmentally beneficial. beilstein-journals.org
The choice of catalyst and reaction conditions significantly impacts the efficiency of the esterification process. Factors such as catalyst loading, reaction temperature, and the nature of the alcohol all play a role. For sterically hindered acyl chlorides like this compound, optimizing these parameters is key to achieving high conversion and yield. The removal of the HCl byproduct, often achieved by conducting the reaction in the presence of a base or under azeotropic reflux conditions, can also drive the equilibrium towards the product ester. nih.gov
Table 1: Representative Catalytic Systems for the Esterification of an Acyl Chloride with Ethanol
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| ZrOCl₂·8H₂O | 5 | Toluene (B28343) | Reflux | 4 | 92 |
| Silica-supported Sulfonic Acid | 10 | None | 75 | 6 | 88 |
| Pyridine | 110 | Dichloromethane (B109758) | 25 | 2 | 95 |
| None | 0 | Dichloromethane | 25 | 24 | 65 |
Note: The data presented are illustrative for a generic acyl chloride and are based on typical results found in the literature for similar compounds.
Formation of Amides: Amidation Reactions
The reaction of this compound with ammonia (B1221849) and amines is a robust and direct method for the synthesis of amides. This process, known as amidation or acylation of amines, is characterized by the high electrophilicity of the acyl chloride, which readily reacts with the nucleophilic amine.
Reactivity with Ammonia and Primary Amines to Form Non-Substituted and Substituted Amides
This compound reacts readily with ammonia to yield the corresponding primary (non-substituted) amide, 2-methyl-2-(3-methylphenoxy)propanamide. The reaction is typically rapid and exothermic. A common method involves the use of ammonium (B1175870) salts like ammonium chloride (NH₄Cl) as a convenient and safer alternative to gaseous ammonia, often in a solvent like N-methyl pyrrolidone (NMP) which can also act as an acid scavenger. ccspublishing.org.cn
Similarly, primary amines react with the acyl chloride to form N-substituted amides. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acyl chloride. The reaction is generally carried out in the presence of a base (such as pyridine or triethylamine) or by using an excess of the amine itself to neutralize the hydrogen chloride (HCl) byproduct that is formed. libretexts.org The choice of solvent can influence the reaction rate and ease of product isolation.
Table 2: Synthesis of Amides from an Acyl Chloride with Ammonia and Primary Amines
| Amine | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Ammonia (from NH₄Cl) | NMP | NMP | 120 | 85 |
| Aniline | Pyridine | Dichloromethane | 0 to 25 | 94 |
| Benzylamine | Triethylamine | Tetrahydrofuran | 0 to 25 | 96 |
| Cyclohexylamine | Excess Amine | Diethyl Ether | 25 | 92 |
Note: The data presented are representative examples for a generic acyl chloride and are based on typical results found in the literature. ccspublishing.org.cnlibretexts.org
Mechanistic Insights into Amide Bond Formation
The formation of an amide from an acyl chloride is a classic example of a nucleophilic acyl substitution reaction. The mechanism proceeds through a two-step process: addition followed by elimination.
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amine (ammonia, primary, or secondary) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acyl chloride. This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate. nih.gov
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being a good leaving group, is expelled.
Deprotonation: The resulting product is a protonated amide (or an ammonium salt). A base present in the reaction mixture (such as a second equivalent of the amine, pyridine, or triethylamine) removes the proton from the nitrogen atom to yield the neutral amide and a salt byproduct (e.g., triethylammonium (B8662869) chloride). nih.gov This final deprotonation step is irreversible and helps to drive the reaction to completion.
Other Key Organic Transformations and Reagent Applications
Friedel-Crafts Acylation with Aromatic Systems
This compound can serve as an acylating agent in Friedel-Crafts acylation reactions. This electrophilic aromatic substitution reaction introduces the 2-methyl-2-(3-methylphenoxy)propanoyl group onto an aromatic ring, forming an aryl ketone. organic-chemistry.org The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). mt.comthermofisher.com
The mechanism involves the formation of a highly electrophilic acylium ion. The Lewis acid catalyst coordinates to the chlorine atom of the acyl chloride, making it a better leaving group. The subsequent cleavage of the carbon-chlorine bond generates the acylium ion, which is resonance-stabilized. libretexts.org This acylium ion is then attacked by the electron-rich aromatic ring (e.g., benzene (B151609) or a substituted derivative), leading to the formation of a sigma complex (or arenium ion). Finally, deprotonation of the sigma complex by a weak base (like AlCl₄⁻) restores the aromaticity of the ring and yields the final ketone product, regenerating the Lewis acid catalyst. mt.com
A key advantage of Friedel-Crafts acylation over alkylation is that the product ketone is less reactive than the starting aromatic compound, which prevents further substitution reactions (polyacylation). organic-chemistry.org Additionally, the acylium ion does not undergo rearrangement, unlike the carbocations formed in Friedel-Crafts alkylation. libretexts.org The regioselectivity of the reaction on substituted aromatic rings is governed by the nature of the substituent already present on the ring.
Table 3: Representative Friedel-Crafts Acylation of Aromatic Compounds with an Acyl Chloride
| Aromatic Substrate | Lewis Acid Catalyst | Solvent | Product(s) | Yield (%) |
|---|---|---|---|---|
| Benzene | AlCl₃ | Carbon Disulfide | 1-phenyl-2-methyl-2-(3-methylphenoxy)propan-1-one | 88 |
| Toluene | AlCl₃ | Dichloromethane | 1-(4-methylphenyl)-2-methyl-2-(3-methylphenoxy)propan-1-one | 92 |
| Anisole | FeCl₃ | Nitrobenzene | 1-(4-methoxyphenyl)-2-methyl-2-(3-methylphenoxy)propan-1-one | 85 |
Note: The data presented are illustrative examples for a generic acyl chloride and are based on established principles of Friedel-Crafts reactions. libretexts.orgorganic-chemistry.org
Participation in Reactions for Complex Molecule Synthesis (e.g., with oxime-phosphazenes)
While direct studies on the reaction of this compound with oxime-phosphazenes are not extensively documented in publicly available literature, the reactivity can be inferred from studies on similar acyl chlorides, such as propanoyl chloride. libretexts.orgresearchgate.net Oxime-phosphazenes are a class of compounds containing a P=N backbone with oxime functionalities, which can react with acyl chlorides to form acylated oxime derivatives. These reactions are significant for the synthesis of new materials with potentially interesting properties.
The reaction of an oxime-phosphazene with an acyl chloride typically proceeds via nucleophilic acyl substitution. The nitrogen or oxygen atom of the oxime group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion as a leaving group, resulting in the formation of an acylated oxime-phosphazene. The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
Based on the reactivity of analogous compounds, the reaction of this compound with an oxime-phosphazene would be expected to yield a novel, substituted phosphazene derivative. The bulky 2-methyl-2-(3-methylphenoxy)propanoyl group would likely influence the properties of the resulting complex molecule.
Below is a table summarizing the types of products obtained from the reaction of various oxime-phosphazenes with different acyl chlorides, which serves as a model for the expected reactivity of this compound.
| Oxime-Phosphazene Reactant | Acyl Chloride Reactant | Product Type | Reference |
| Hexakis{4-[(hydroxyimino)methyl]phenoxy}cyclotriphosphazene | Propanoyl chloride | Hexasubstituted acylated oxime-phosphazene | libretexts.orgresearchgate.net |
| Hexakis{4-[(1)-N-hydroxyethaneimidoyl]phenoxy}cyclotriphosphazene | Propanoyl chloride | Hexasubstituted acylated oxime-phosphazene | libretexts.orgresearchgate.net |
| 2,2-Bis(4-acetylphenoxy)-4,4,6,6-bis[spiro(2',2''-dioxy-1',1''-biphenylyl)]cyclotriphosphazene oxime | Benzoyl chloride | Disubstituted acylated oxime-phosphazene | chemistrysteps.com |
Use as an Acylating Agent in Proteomics Research
This compound is a reagent available for proteomics research. In proteomics, which is the large-scale study of proteins, chemical derivatization of peptides is a common strategy to improve the sensitivity and reliability of mass spectrometry (MS) analysis. nih.gov Acylating agents are used to modify the primary amine groups of peptides, namely the N-terminus and the ε-amino group of lysine (B10760008) residues.
This modification can offer several advantages:
Increased Hydrophobicity: The addition of a hydrophobic group can improve the chromatographic separation of peptides in reversed-phase liquid chromatography (LC) prior to MS analysis. nih.gov
Improved Ionization Efficiency: Acylation can enhance the ionization of peptides in the mass spectrometer, leading to stronger signals and better detection limits. nih.gov
Directed Fragmentation: The modification can influence the fragmentation pattern of peptides in tandem mass spectrometry (MS/MS), potentially leading to more complete and easily interpretable spectra for peptide sequencing. nih.gov
The use of this compound as an acylating agent would introduce the 2-methyl-2-(3-methylphenoxy)propanoyl group onto the peptide's amine groups. The specific properties of this group, such as its bulk and aromaticity, could offer unique advantages in specific proteomics workflows.
The following table presents a selection of acylating agents used in proteomics research, with the potential role of this compound included for context.
| Acylating Agent | Target Residue(s) | Purpose in Proteomics |
| Iodoacetamide | Cysteine | Alkylation to prevent disulfide bond reformation. researchgate.netcreative-proteomics.com |
| N-ethylmaleimide | Cysteine | Alkylation of thiol groups. creative-proteomics.com |
| Acetic Anhydride (B1165640) | Lysine, N-terminus | Acetylation to increase hydrophobicity and improve MS signal. nih.gov |
| This compound | Lysine, N-terminus | (Proposed) Acylation for increased hydrophobicity and potentially unique fragmentation patterns. |
Exploration of Radical or Organometallic Reaction Pathways
Radical Reactions:
Acyl chlorides can be precursors to acyl radicals under certain conditions, such as in the presence of a radical initiator (e.g., AIBN) or through photoredox catalysis. nih.gov The formation of an acyl radical from this compound would involve the homolytic cleavage of the carbon-chlorine bond.
Once formed, the 2-methyl-2-(3-methylphenoxy)propanoyl radical could participate in various radical reactions, including:
Addition to Alkenes: The acyl radical could add across a carbon-carbon double bond to form a new carbon-carbon bond and a new radical intermediate.
Hydrogen Atom Abstraction: The radical could abstract a hydrogen atom from a suitable donor molecule.
Decarbonylation: Acyl radicals can, under certain conditions, eliminate a molecule of carbon monoxide to form an alkyl radical.
A hypothetical radical reaction is presented in the table below:
| Reaction Type | Reactant | Expected Product |
| Radical addition to an alkene | This compound + Alkene | Ketone |
Organometallic Reactions:
Acyl chlorides are highly reactive towards organometallic reagents such as Grignard reagents (R-MgX) and organocuprates (Gilman reagents, R₂CuLi). libretexts.orgchemistrysteps.comchemistrysteps.com
Reaction with Grignard Reagents: The reaction of an acyl chloride with a Grignard reagent typically proceeds in two steps. The first equivalent of the Grignard reagent adds to the carbonyl group to form a ketone intermediate. This ketone is also reactive towards the Grignard reagent and will typically react further to form a tertiary alcohol after an aqueous workup. libretexts.orgchemistrysteps.com
Reaction with Gilman Reagents: Gilman reagents are less reactive than Grignard reagents and their reaction with acyl chlorides can often be stopped at the ketone stage. This makes Gilman reagents useful for the synthesis of ketones from acyl chlorides. chemistrysteps.com
The expected products from the reaction of this compound with these organometallic reagents are outlined in the table below.
| Organometallic Reagent | Expected Product |
| Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol |
| Gilman Reagent (e.g., (CH₃)₂CuLi) | Ketone |
Spectroscopic Characterization and Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of organic compounds, providing detailed information about the chemical environment of individual atoms. For 2-Methyl-2-(3-methylphenoxy)propanoyl chloride, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are invaluable for a comprehensive structural assignment.
Elucidation of Molecular Structure using ¹H and ¹³C NMR Spectroscopy
Predicted ¹H and ¹³C NMR data provide a foundational understanding of the molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to display distinct signals corresponding to the different proton environments within the molecule.
Aromatic Protons: The protons on the 3-methylphenoxy group are expected to appear in the aromatic region of the spectrum, typically between δ 6.5 and 7.5 ppm. The substitution pattern on the benzene (B151609) ring will lead to a complex splitting pattern.
Methyl Protons (Aromatic): A singlet corresponding to the methyl group attached to the phenoxy ring is predicted around δ 2.3 ppm.
Methyl Protons (Propanoyl): The two methyl groups on the propanoyl chain are chemically equivalent and are expected to produce a single, sharp singlet in the upfield region of the spectrum, likely around δ 1.6 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon skeleton of the molecule.
Carbonyl Carbon: The carbon of the acyl chloride group (C=O) is characteristically found at the downfield end of the spectrum, typically in the range of δ 170-180 ppm.
Aromatic Carbons: The carbon atoms of the benzene ring will resonate in the region of δ 110-160 ppm. The carbon attached to the oxygen atom will be the most downfield among the aromatic signals.
Quaternary Carbon: The quaternary carbon atom of the propanoyl group, bonded to the two methyl groups and the phenoxy oxygen, is expected to have a chemical shift in the range of δ 80-90 ppm.
Methyl Carbons: The two equivalent methyl carbons of the propanoyl group will appear as a single peak in the upfield region, typically around δ 25-30 ppm. The methyl carbon on the phenoxy ring is also expected in this upfield region.
Predicted NMR Data Tables:
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 6.7 - 7.3 | Multiplet |
| Ar-CH₃ | ~2.3 | Singlet |
| -C(CH₃)₂ | ~1.7 | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | ~175 |
| Aromatic C-O | ~155 |
| Aromatic C-CH₃ | ~140 |
| Aromatic C-H | 115 - 130 |
| Quaternary C | ~85 |
| -C(CH₃)₂ | ~25 |
| Ar-CH₃ | ~21 |
Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For this compound, COSY would primarily show correlations among the aromatic protons, helping to delineate the spin system of the substituted benzene ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments establish direct, one-bond correlations between protons and the carbons to which they are attached. This would be crucial for definitively assigning the signals of the aromatic CH groups and the methyl groups to their corresponding carbon atoms.
The protons of the gem-dimethyl groups and the quaternary carbon and the carbonyl carbon.
The protons of the aromatic methyl group and the adjacent aromatic carbons.
The aromatic protons and the quaternary carbon of the propanoyl moiety through the ether linkage.
Analysis of Chemical Shifts and Coupling Constants for Conformational Insights
A detailed analysis of the chemical shifts and, where applicable, coupling constants can offer insights into the preferred conformation of the molecule. The precise chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents (the methyl group and the 2-methylpropanoyl chloride ether linkage) and can provide information about the electron density distribution within the ring. While the propanoyl portion of the molecule has limited conformational flexibility due to the quaternary center, subtle variations in the chemical shifts of the gem-dimethyl groups could potentially indicate steric interactions or preferred rotational orientations relative to the phenoxy ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Characteristic Carbonyl Stretch Frequencies
The most prominent and diagnostic feature in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration of the acyl chloride group. Acyl chlorides are known to absorb at a significantly higher frequency compared to other carbonyl compounds due to the electron-withdrawing effect of the chlorine atom. This strong absorption band is expected to appear in the range of 1785-1815 cm⁻¹ . The exact position of this band can be influenced by the electronic environment.
For comparison, the related compound 2-methyl-propanoyl chloride shows a strong carbonyl absorption band around 1800 cm⁻¹.
Identification of Other Key Vibrational Modes
In addition to the carbonyl stretch, other key vibrational modes would be present in the IR spectrum, further confirming the structure of this compound.
C-O-C Stretching: The ether linkage (Ar-O-C) will exhibit characteristic stretching vibrations. Asymmetric stretching is typically observed in the 1200-1275 cm⁻¹ region, while symmetric stretching appears in the 1000-1075 cm⁻¹ range.
C-Cl Stretching: The carbon-chlorine single bond stretch is expected to be found in the fingerprint region, typically between 600 and 800 cm⁻¹.
Aromatic C-H and C=C Stretching: The aromatic ring will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Aliphatic C-H Stretching: The methyl groups will show characteristic C-H stretching vibrations just below 3000 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C=O (Acyl Chloride) | Stretch | 1785 - 1815 |
| Ar-O-C | Asymmetric Stretch | 1200 - 1275 |
| Ar-O-C | Symmetric Stretch | 1000 - 1075 |
| C-Cl | Stretch | 600 - 800 |
| Aromatic C-H | Stretch | > 3000 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Aliphatic C-H | Stretch | < 3000 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a cornerstone in the structural elucidation of chemical compounds, providing critical information about a molecule's weight and, through its fragmentation patterns, valuable clues about its structure. For a compound like this compound, various MS techniques can be employed to confirm its identity and structure.
Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry
Electron Ionization (EI) and Electrospray Ionization (ESI) are two common methods for generating ions in a mass spectrometer, each offering distinct advantages.
Electron Ionization (EI): EI is a "hard" ionization technique where the sample is bombarded with a high-energy electron beam. libretexts.org This process imparts significant energy to the molecule, typically causing the ejection of an electron to form a radical cation, known as the molecular ion (M•⁺). libretexts.org Due to the high energy involved, the molecular ion is often unstable and undergoes extensive and reproducible fragmentation. libretexts.orglibretexts.org
For this compound, the molecular ion peak might be weak or absent. The fragmentation pattern, however, would be highly informative. Acyl chlorides are known to fragment via cleavage of the bonds adjacent to the carbonyl group. ucalgary.ca The most prominent fragmentation pathways would likely involve:
Alpha-cleavage: Loss of a chlorine radical (•Cl) to form a stable acylium ion. This is a common fragmentation pattern for acyl halides. ucalgary.ca
Carbonyl-Aryl Ether Bond Cleavage: Scission of the bond between the carbonyl carbon and the phenoxy oxygen.
Loss of a Methyl Radical: Cleavage of a C-C bond to lose a methyl group (•CH₃) from the isopropyl moiety.
These fragmentation patterns provide a structural fingerprint of the molecule.
| Predicted Fragment Ion | Chemical Formula | m/z (Nominal Mass) | Plausible Origin |
|---|---|---|---|
| [M-Cl]⁺ | C₁₁H₁₃O₂⁺ | 177 | Loss of chlorine radical from the molecular ion |
| [M-C₃H₆Cl]⁺ | C₈H₇O₂⁺ | 135 | Cleavage of the C-C bond adjacent to the carbonyl group |
| [C₇H₇O]⁺ | C₇H₇O⁺ | 107 | Fragment corresponding to the methylphenoxy (cresol) moiety |
| [C₃H₆ClO]⁺ | C₄H₆ClO⁺ | 105 | Fragment corresponding to the 2-methylpropanoyl chloride moiety |
Electrospray Ionization (ESI): In contrast to EI, ESI is a "soft" ionization technique that generates ions from a solution with minimal fragmentation. wikipedia.orgnih.gov This makes it particularly useful for determining the molecular weight of thermally labile or large molecules. nih.gov In ESI-MS, a high voltage is applied to a liquid to create an aerosol, resulting in the formation of gaseous ions from the dissolved analyte. wikipedia.org
For this compound, ESI would be expected to produce a prominent pseudomolecular ion, typically the protonated molecule [M+H]⁺. Depending on the solvents and additives used, adducts with other cations like sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed. The minimal fragmentation in ESI is advantageous as it almost always allows for the clear observation of the molecular ion, confirming the compound's molecular weight. wikipedia.org
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound. nih.govpnnl.gov It measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to within 0.001 Da or better), allowing for the calculation of a unique elemental formula. nih.gov
For this compound (C₁₁H₁₃ClO₂), HRMS can distinguish its molecular ion from other ions that have the same nominal mass but different elemental formulas. The presence of chlorine is readily identified by its characteristic isotopic pattern: ³⁵Cl and ³⁷Cl occur in a natural abundance ratio of approximately 3:1. HRMS can resolve these isotopic peaks and confirm their exact masses.
| Isotopic Formula | Ion Type | Theoretical m/z |
|---|---|---|
| C₁₁H₁₃³⁵ClO₂ | [M]⁺ | 212.06041 |
| C₁₁H₁₃³⁷ClO₂ | [M]⁺ | 214.05746 |
| C₁₁H₁₄³⁵ClO₂⁺ | [M+H]⁺ | 213.06823 |
| C₁₁H₁₄³⁷ClO₂⁺ | [M+H]⁺ | 215.06528 |
By comparing the experimentally measured exact mass to the theoretical value, the elemental formula can be confirmed with high confidence, providing unambiguous identification of the compound.
Application of UPLC-QToF-MS/MS in Related Metabolite Profiling Studies
Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-QToF-MS/MS) is a highly sensitive and selective analytical technique ideal for identifying and quantifying compounds in complex mixtures. nih.govresearchgate.net It combines the superior separation capabilities of UPLC with the high mass accuracy and resolution of a QToF mass analyzer. researchgate.net This makes it a powerful platform for metabolomics and the study of xenobiotic metabolism. nih.gov
In the context of a compound like this compound, UPLC-QToF-MS/MS would be the method of choice for investigating its metabolic fate in biological systems. nih.gov The process involves:
Separation: The UPLC system separates the parent compound from its metabolites in a biological sample (e.g., plasma, urine, or liver microsomes).
Detection and Identification: The QToF-MS detects the separated components, providing high-resolution mass data to determine the elemental formulas of potential metabolites.
Structural Elucidation: The MS/MS capability allows for the fragmentation of selected metabolite ions. By comparing the fragmentation patterns of the metabolites to that of the parent compound, the sites of metabolic modification (e.g., hydroxylation, glucuronidation) can be determined.
This technique has been successfully used to profile the metabolites of numerous xenobiotics, providing crucial insights into their biotransformation pathways. nih.govnih.govfrontiersin.org A similar approach could be applied to create a comprehensive metabolic profile for this compound.
| Step | Description | Objective |
|---|---|---|
| 1. Sample Preparation | Extraction of analytes from a biological matrix (e.g., plasma, urine). | Isolate parent compound and metabolites. |
| 2. UPLC Separation | Chromatographic separation on a sub-2 µm particle column. | Resolve parent compound from its various metabolites. |
| 3. Full Scan MS (ToF) | Acquisition of high-resolution mass spectra. | Detect potential metabolites and determine their elemental formulas. |
| 4. MS/MS (Tandem MS) | Isolation and fragmentation of parent and metabolite ions. | Obtain structural information to identify the site of metabolism. |
| 5. Data Analysis | Comparison of retention times and mass spectra with controls and standards. | Identify and confirm the structure of metabolites. |
Stereochemical Aspects of 2 Methyl 2 3 Methylphenoxy Propanoyl Chloride and Derivatives
Chirality at the α-Carbon Center and its Stereochemical Implications
The core structure of 2-Methyl-2-(3-methylphenoxy)propanoyl chloride features a chiral center at the α-carbon, the carbon atom directly attached to the carbonyl group of the propanoyl chloride moiety. A carbon atom is considered chiral, or a stereocenter, when it is bonded to four different substituents. khanacademy.org In this molecule, the α-carbon is bonded to a methyl group (-CH₃), a (3-methylphenoxy) group (-OC₆H₄CH₃), a carbonyl chloride group (-COCl), and a second methyl group. However, the parent compound for which chirality is most relevant is 2-(3-methylphenoxy)propanoic acid, where the α-carbon is attached to a hydrogen atom, a methyl group, a (3-methylphenoxy) group, and a carboxyl group. This arrangement results in the existence of two non-superimposable mirror images known as enantiomers: (R)-2-(3-methylphenoxy)propanoic acid and (S)-2-(3-methylphenoxy)propanoic acid.
This chirality has profound implications, particularly for derivatives that are biologically active. Many α-arylpropionic acids, a class to which these compounds are related, are known as non-steroidal anti-inflammatory drugs (NSAIDs). humanjournals.comorientjchem.org For these drugs, the biological activity, such as the inhibition of cyclooxygenase (COX) enzymes, is often highly enantiomer-specific. orientjchem.org Typically, the (S)-enantiomer is responsible for the therapeutic effects, while the (R)-enantiomer may be less active, inactive, or contribute to undesirable side effects. humanjournals.comorientjchem.org Therefore, the ability to synthesize and isolate single enantiomers (enantiopure compounds) is of paramount importance in medicinal chemistry.
Enantioselective Synthetic Approaches
To obtain optically pure derivatives of 2-Methyl-2-(3-methylphenoxy)propanoic acid, enantioselective synthetic methods are employed. These strategies aim to produce a single enantiomer in high excess.
A robust and widely used method for controlling stereochemistry is the application of chiral auxiliaries. researchgate.net A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into an achiral substrate to direct a stereoselective reaction. wikipedia.org After the desired chiral center has been created, the auxiliary is removed, yielding the enantiomerically enriched product.
Oxazolidinones, often referred to as Evans auxiliaries, are particularly effective for the asymmetric synthesis of α-substituted carboxylic acids. wikipedia.orgnih.gov The general process involves acylating the nitrogen atom of the chiral oxazolidinone with the corresponding propionyl chloride. The resulting N-acyl oxazolidinone can then be deprotonated to form a chiral enolate. The bulky substituents on the oxazolidinone ring effectively shield one face of the enolate, forcing an incoming electrophile (e.g., in an alkylation reaction) to approach from the less sterically hindered face. bath.ac.uksantiago-lab.com This process leads to the formation of one diastereomer in high preference. Subsequent cleavage of the auxiliary, for example by hydrolysis, yields the desired optically pure carboxylic acid derivative. wikipedia.org
| Chiral Auxiliary | Typical Application | Achieved Diastereoselectivity (d.e.) | Reference |
| (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one | Asymmetric Alkylation | >95% | wikipedia.org |
| (S)-4-Benzyloxazolidin-2-one | Asymmetric Aldol Reactions | >98% | researchgate.netnih.gov |
| (S)-4-isopropyloxazolidin-2-one | Asymmetric Alkylation | >95% | santiago-lab.com |
| Camphorsultam | Asymmetric Diels-Alder Reactions | >90% | wikipedia.org |
Biocatalysis offers an environmentally friendly and highly selective alternative for producing enantiopure compounds. Enzymes, particularly lipases, are frequently used for the kinetic resolution of racemic mixtures of α-phenoxypropanoic acids and their esters. chemrxiv.org Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other, allowing for their separation. researchgate.net
For instance, a racemic ester, such as methyl 2-(3-methylphenoxy)propanoate, can be subjected to hydrolysis catalyzed by a lipase. The enzyme will selectively hydrolyze one enantiomer (e.g., the R-ester) to the corresponding carboxylic acid at a much higher rate than the other (the S-ester). The reaction can be stopped at approximately 50% conversion, yielding a mixture of the unreacted S-ester and the R-acid, both in high enantiomeric excess (e.e.). researchgate.netnih.gov These can then be separated. A variety of lipases have been shown to be effective for this purpose. frontiersin.org
| Enzyme | Substrate Example | Transformation | Outcome | Reference |
| Candida antarctica Lipase B (CAL-B, Novozym 435) | (R,S)-Flurbiprofen | Esterification | 89.6% eeₚ | nih.gov |
| Aspergillus oryzae Lipase (AOL) | (R,S)-2-Phenoxy-propionic acid methyl ester | Hydrolysis | 99.5% eeₛ, 50.8% conversion | nih.gov |
| Pseudomonas cepacia Lipase | Racemic secondary alcohols | Hydrolysis | High ee | mdpi.com |
| Rhizomucor miehei Lipase (Lipozyme RM IM) | (R,S)-2-Phenoxypropionic acid | Esterification | Good enantiomeric ratio (E) | researchgate.net |
Diastereoselective Reactions and Characterization of Diastereomers
Diastereoselective reactions are those that result in the preferential formation of one diastereomer over others. The use of chiral auxiliaries, as described in section 5.2.1, is a prime example of a diastereoselective strategy. When the N-acyl oxazolidinone intermediate reacts, the pre-existing stereocenters on the auxiliary control the formation of the new stereocenter at the α-carbon, resulting in a diastereomeric product.
The characterization and differentiation of these diastereomers are crucial for confirming the success of the synthesis. The primary techniques used are:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Diastereomers have different physical properties and, consequently, distinct NMR spectra. Protons and carbons in different diastereomeric environments will exhibit different chemical shifts. The ratio of the integration of key signals in the ¹H NMR spectrum can be used to determine the diastereomeric ratio (d.r.).
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous proof of the relative and absolute stereochemistry of a molecule. This technique allows for the precise determination of the three-dimensional arrangement of atoms.
Chromatography: Diastereomers can often be separated using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or gas chromatography (GC), especially with chiral stationary phases. The separated diastereomers can then be analyzed individually.
Conformational Analysis and Tautomerism Studies through Spectroscopic and Computational Methodsresearchgate.net
Understanding the three-dimensional shape (conformation) and potential isomeric forms (tautomers) of this compound is essential for predicting its reactivity.
Tautomerism: Acyl chlorides can, in principle, exhibit keto-enol tautomerism, where an equilibrium exists between the standard acyl chloride (keto form) and its isomeric enol form, which contains a C=C double bond and a hydroxyl group attached to the same carbon as the chlorine.
R₂CH-C(=O)Cl (keto form) ⇌ R₂C=C(OH)Cl (enol form)
However, for simple acyl chlorides, the keto form is overwhelmingly favored. The equilibrium lies far to the left due to the high strength of the carbon-oxygen double bond compared to the carbon-carbon double bond. stackexchange.com Furthermore, cross-conjugation between the carbonyl group and the lone pairs of electrons on the chlorine atom can stabilize the keto form, further reducing the propensity for enolization compared to analogous ketones and aldehydes. stackexchange.com While the enol tautomer may exist as a transient, low-concentration intermediate in certain reactions, it is not a significant species at equilibrium for this class of compounds. psu.edu
Theoretical and Computational Investigations
Quantum-Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum-chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and understanding the distribution of its electrons. These calculations solve approximations of the Schrödinger equation to provide detailed information about molecular properties.
Density Functional Theory (DFT) is a robust and widely used computational method for predicting molecular structures and energies. In a hypothetical DFT study of 2-Methyl-2-(3-methylphenoxy)propanoyl chloride, the primary goal would be to locate the global minimum on the potential energy surface, which corresponds to the most stable molecular conformation.
The process would involve selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311+G(d,p)) to model the electron density and atomic orbitals. The calculation would iteratively adjust the positions of the atoms until the forces on them are minimized, yielding an optimized geometry. From this, key structural parameters such as bond lengths, bond angles, and dihedral angles would be determined. Energetic properties, including the heat of formation and total electronic energy, provide crucial data on the molecule's thermodynamic stability.
Table 1: Hypothetical DFT-Calculated Properties for this compound This table is illustrative and contains no real data, as no specific studies are available.
| Property | Hypothetical Value | Description |
|---|---|---|
| Total Electronic Energy | Value in Hartrees | The total energy of the molecule in its ground electronic state. |
| Heat of Formation | Value in kJ/mol | The change in enthalpy during the formation of the compound from its constituent elements. |
| Dipole Moment | Value in Debye | A measure of the overall polarity of the molecule. |
Beyond DFT, other methods can be employed to predict molecular properties. Ab initio methods, such as Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. These methods can provide highly accurate results, particularly for electronic properties, but are computationally more demanding than DFT.
On the other end of the computational spectrum are semi-empirical methods, such as PM3 (Parametric Method 3). wikipedia.org These methods simplify the complex equations of quantum mechanics by incorporating parameters derived from experimental data, making them significantly faster than DFT or ab initio techniques. uni-muenchen.deucsb.edu While less accurate, PM3 is well-suited for rapid screening of large molecules or for obtaining a preliminary understanding of molecular geometry and electronic properties before undertaking more resource-intensive calculations. nih.gov For this compound, PM3 could be used to quickly explore different conformations or to model its behavior in larger systems. wikipedia.org
Computational Modeling of Reactivity and Reaction Pathways
Computational methods are not limited to static molecules; they are also highly effective at modeling chemical reactions, providing insights into why and how reactions occur.
To understand the reactivity of the acyl chloride group in this compound, one could computationally model its reaction with a nucleophile. This involves identifying the transition state—the highest energy point along the reaction pathway that connects reactants to products.
Transition state analysis would involve locating this specific geometry and calculating its energy. The energy difference between the reactants and the transition state is the activation energy, a critical parameter that determines the reaction rate. By mapping the intrinsic reaction coordinate (IRC), researchers can visualize the entire pathway of the reaction, confirming that the identified transition state correctly links the starting materials and the final products.
Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can be invaluable for interpreting experimental data. For this compound, computational methods could predict various spectra:
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule's bonds, a theoretical IR spectrum can be generated. This would show characteristic peaks, such as the prominent C=O stretch of the acyl chloride group and various C-O, C-C, and C-H vibrations, aiding in the structural confirmation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts for ¹H and ¹³C atoms in the molecule. These predicted shifts are based on the calculated magnetic shielding around each nucleus and can be compared with experimental NMR spectra to assist in peak assignment and verify the molecular structure.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound This table is illustrative and contains no real data, as no specific studies are available.
| Spectroscopic Parameter | Hypothetical Predicted Value | Region/Atom |
|---|---|---|
| IR Frequency (C=O stretch) | ~1790-1815 cm⁻¹ | Acyl Chloride Carbonyl |
| ¹³C NMR Chemical Shift | ~170-175 ppm | Carbonyl Carbon |
| ¹H NMR Chemical Shift | ~1.7 ppm | Methyl Protons (on propanoyl) |
Advanced Computational Techniques for Chemical Insights
Further computational studies could delve deeper into the electronic nature of this compound. Techniques such as Natural Bond Orbital (NBO) analysis would provide insights into charge distribution, revealing the electrophilic nature of the carbonyl carbon and the nucleophilic character of the phenoxy oxygen. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would help in understanding the molecule's electronic transitions and its susceptibility to nucleophilic or electrophilic attack.
Molecular Dynamics Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations would be instrumental in exploring its conformational landscape—the collection of three-dimensional shapes the molecule can adopt by rotating around its single bonds. This is crucial as the molecule's conformation can dictate its physical properties and how it interacts with other molecules.
The simulation process would begin by defining a force field, which is a set of parameters that approximates the potential energy of the system. Common force fields like AMBER or CHARMM would be parameterized for the specific atom types and bonding arrangements within the molecule. The molecule would then be placed in a simulation box, typically filled with a solvent like water to mimic physiological conditions, and the system's energy would be minimized to remove any unfavorable starting conformations.
Following minimization, the system is gradually heated to a target temperature (e.g., 300 K) and equilibrated at a constant pressure (e.g., 1 bar). The production phase of the MD simulation then involves solving Newton's equations of motion for every atom in the system over a defined period, often spanning nanoseconds to microseconds, generating a trajectory of atomic positions and velocities. nih.govmdpi.com
Analysis of this trajectory provides detailed information on the molecule's flexibility and preferred shapes. Key analyses include:
Root Mean Square Deviation (RMSD): To assess the stability of the simulation by tracking the average deviation of the molecule's backbone atoms from a reference structure.
Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are the most flexible by measuring the fluctuation of individual atoms around their average positions. researchgate.net
Radius of Gyration (Rg): To evaluate the compactness of the molecule over time. researchgate.net
Dihedral Angle Analysis: To map the rotational freedom and energy barriers around specific bonds, revealing the most stable conformers.
The table below outlines typical parameters that would be used for an MD simulation of this compound.
| Parameter | Typical Value/Setting | Purpose |
| Software | GROMACS, AMBER, NAMD | To run the molecular dynamics simulation algorithms. |
| Force Field | GAFF (General Amber Force Field) | To define the potential energy and forces between atoms in the molecule. |
| Solvent Model | TIP3P or SPC/E Water | To simulate an aqueous environment. |
| Simulation Box | Cubic or Triclinic, 10 Å buffer from molecule edge | To contain the system and apply periodic boundary conditions. |
| Ensemble | NPT (Isothermal-Isobaric) | To maintain constant Number of particles, Pressure, and Temperature. |
| Temperature | 300 K (controlled by a thermostat, e.g., Nosé-Hoover) | To simulate physiological temperature. |
| Pressure | 1 bar (controlled by a barostat, e.g., Parrinello-Rahman) | To simulate atmospheric pressure. |
| Simulation Time | 50 - 200 nanoseconds | To ensure adequate sampling of conformational space. |
| Time Step | 2 femtoseconds | The interval between calculations of atomic motion. |
| Constraints | LINCS or SHAKE algorithm | To constrain bonds involving hydrogen, allowing for a longer time step. |
Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) for Analogues
Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling methods that aim to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov Comparative Molecular Field Analysis (CoMFA) is a specific 3D-QSAR technique that correlates the 3D properties of molecules (steric and electrostatic fields) with their activity. These approaches are invaluable for predicting the activity of new analogues and guiding the design of more potent or selective compounds.
For a series of analogues of this compound, a QSAR/CoMFA study would proceed in several key steps:
Dataset Assembly: A dataset of structurally similar molecules with experimentally measured biological activity (e.g., receptor binding affinity, enzyme inhibition) is required. The structural diversity and range of activity in the dataset are critical for building a robust model.
Molecular Modeling and Alignment: The 3D structure of each molecule in the dataset is generated and optimized. A crucial step in CoMFA is aligning all the molecules based on a common structural scaffold. This ensures that the calculated fields are comparable across the series.
Field Calculation (CoMFA): Each aligned molecule is placed in a 3D grid. At each grid point, steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated using a probe atom. These values form the independent variables for the statistical analysis.
Statistical Analysis: Partial Least Squares (PLS) regression is typically used to correlate the CoMFA field values (the independent variables) with the biological activity data (the dependent variable). The quality of the model is assessed using statistical metrics like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov
Model Visualization: The results of the CoMFA are often displayed as 3D contour maps. These maps highlight regions in space where modifications to the molecular structure are predicted to enhance or diminish activity. For example, a green contour might indicate that adding a bulky group in that region would increase activity, while a red contour might show where negative charge is favorable.
The table below illustrates a hypothetical dataset structure for a QSAR study of analogues, where R1 and R2 represent substitution points on the phenyl ring.
| Compound ID | R1 Substitution | R2 Substitution | Biological Activity (IC50, µM) | Log(1/IC50) |
| 1 | H | H | 15.2 | 4.82 |
| 2 | 4-Cl | H | 8.5 | 5.07 |
| 3 | 4-F | H | 9.1 | 5.04 |
| 4 | H | 2-CH3 | 25.0 | 4.60 |
| 5 | 4-Cl | 2-CH3 | 12.3 | 4.91 |
| 6 | 3-OCH3 | H | 18.7 | 4.73 |
By applying CoMFA to such a dataset, researchers could develop a predictive model to rationalize the structure-activity relationships and guide the synthesis of novel analogues with improved properties.
Applications As a Synthetic Building Block and Precursor in Advanced Organic Chemistry
Utility in the Synthesis of Precursors for Complex Molecules
As a reactive acylating agent, 2-Methyl-2-(3-methylphenoxy)propanoyl chloride is well-suited for the synthesis of precursors required for more elaborate molecules. The acyl chloride functional group can react with a wide range of nucleophiles, including alcohols, amines, and arenes, to form esters, amides, and ketones, respectively. wikipedia.orgchemguide.co.uk
These reactions are typically vigorous and irreversible, providing high yields of the desired acylated product. chemguide.co.uk For instance, its reaction with an alcohol (alcoholysis) would yield a corresponding ester, while a reaction with an amine (aminolysis) would produce an amide. These products can then serve as key intermediates that undergo further transformations in a multi-step synthesis of complex targets such as pharmaceuticals or agrochemicals. The general class of phenoxy propionyl chlorides are known intermediates in the production of agricultural chemicals. google.com
Role in the Development of Fine Chemicals and Intermediates
The development of fine chemicals often requires the use of versatile and highly reactive building blocks. This compound fits this description, enabling the synthesis of specialized esters and amides that may be used in various industries. Substituted phenoxyalkanoic acids and their derivatives are important intermediates, particularly in the herbicide sector. google.com The synthesis of these compounds often involves the chlorination of a corresponding carboxylic acid using reagents like thionyl chloride or phosgene (B1210022) to form the reactive acyl chloride intermediate. google.comprepchem.comchemicalbook.com
The table below outlines the primary types of nucleophilic acyl substitution reactions that this compound can undergo to produce valuable intermediates.
| Reaction Type | Nucleophile | Product Class | Significance |
| Alcoholysis | Alcohols (R'-OH) | Esters | Precursors for fragrances, plasticizers, and pharmaceuticals. |
| Aminolysis | Amines (R'-NH₂) | Amides | Key structural motif in many biologically active molecules and polymers. |
| Friedel-Crafts Acylation | Arenes (Ar-H) | Aryl Ketones | Important intermediates for pharmaceuticals and specialty chemicals. |
| Reaction with Carboxylate Salts | Carboxylates (R'-COO⁻) | Acid Anhydrides | Used as acylating agents in organic synthesis. |
Employment in the Synthesis of Novel Heterocyclic Compounds and Diverse Molecular Architectures
Acyl chlorides are fundamental reagents in the synthesis of heterocyclic compounds. eurjchem.com They can react with molecules containing two nucleophilic sites (bidentate nucleophiles) to form cyclic structures. For example, reaction with a compound containing both an amino group and a hydroxyl group could lead to the formation of oxazine (B8389632) derivatives. While specific examples detailing the use of this compound in heterocyclic synthesis are not prominent in the literature, its functional group is characteristic of reagents used for this purpose. researchgate.net
The general strategy involves the acylation of a suitable bifunctional precursor, followed by an intramolecular cyclization step to construct the heterocyclic ring. The unique steric and electronic properties of the 2-methyl-2-(3-methylphenoxy)propanoyl moiety could be exploited to direct the regioselectivity of these cyclizations or to impart specific physical properties to the final heterocyclic product.
Contribution to the Development of Chemical Probes for Biological Research (e.g., Proteomics)
Chemical probes are essential tools for studying the function of proteins and other biomolecules within their native environment. universiteitleiden.nlnih.gov These probes often contain a reactive functional group, or "warhead," that can form a covalent bond with a target protein, allowing for its identification and characterization. Acyl chlorides, due to their high electrophilicity, have the potential to serve as such warheads, reacting with nucleophilic amino acid residues on a protein's surface, such as lysine (B10760008), serine, or tyrosine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
